2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine
Description
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a halogenated pyridine derivative featuring a bromomethyl group at position 2, a fluorine atom at position 4, and a trifluoromethoxy substituent at position 6, with an amine group at position 3. This compound’s structure combines electron-withdrawing groups (fluoro, trifluoromethoxy) and a reactive bromomethyl moiety, making it a candidate for nucleophilic substitution reactions. Such derivatives are often intermediates in pharmaceuticals or agrochemicals due to their stability and ability to modulate lipophilicity .
Properties
Molecular Formula |
C7H5BrF4N2O |
|---|---|
Molecular Weight |
289.02 g/mol |
IUPAC Name |
2-(bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H5BrF4N2O/c8-2-4-6(13)3(9)1-5(14-4)15-7(10,11)12/h1H,2,13H2 |
InChI Key |
GYIOGIVHIYIEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1OC(F)(F)F)CBr)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, can be employed to achieve efficient synthesis on a large scale . Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines or other reduced derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce various substituents at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, amines, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives, while cross-coupling reactions can introduce aryl or alkyl groups at specific positions on the pyridine ring .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Preliminary studies suggest that 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine exhibits significant antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for this compound as an antimicrobial agent.
- Anticancer Potential : The compound may also possess anticancer properties. Research on structurally related compounds has demonstrated activity against various cancer cell lines, suggesting that this compound could similarly inhibit tumor growth .
- Interaction Studies : Investigations into the binding affinity of this compound to biological targets such as enzymes and receptors are ongoing. Initial findings indicate that it may interact selectively with proteins involved in disease pathways, which could lead to the development of targeted therapies.
Synthesis and Derivatives
The synthesis of this compound can be achieved through multiple methods, enhancing its accessibility for further research and application in organic synthesis. The ability to create derivatives from this compound expands its potential applications in various chemical contexts.
Comparative Analysis of Biological Activities
Below is a comparison table summarizing the biological activities of this compound and similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Properties |
|---|---|---|---|
| This compound | Significant potential against bacterial strains | Potential activity against various cancer cell lines | Unique structural features enhance stability |
| Similar Pyridine Derivative A | Moderate activity against fungi | High efficacy against specific cancer types | Enhanced lipophilicity |
| Similar Pyridine Derivative B | Low activity against bacteria | Moderate anticancer effects | Improved metabolic profile |
Case Studies
- Case Study on Antimicrobial Efficacy : In studies involving structurally similar compounds, it was observed that certain derivatives exhibited strong inhibition rates against Staphylococcus aureus and Escherichia coli. These results provide a basis for further exploration of this compound as an antimicrobial agent.
- Case Study on Anticancer Activity : Research conducted by the National Cancer Institute evaluated the anticancer properties of related pyridine derivatives, leading to promising results in inhibiting growth in several cancer cell lines including PC3 and A549. This suggests that this compound may also have significant anticancer potential .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromomethyl group allows for covalent binding to target proteins, while the fluoro and trifluoromethoxy groups can enhance binding affinity and selectivity. The amine group can participate in hydrogen bonding and electrostatic interactions, contributing to the overall activity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyridine and Benzene Systems
- (Aminomethyl)pyridin-3-amine (AB170446): Shares the pyridine backbone and an aminomethyl group but lacks halogen substituents (fluoro, trifluoromethoxy) and bromine. The absence of electron-withdrawing groups reduces its reactivity in electrophilic substitutions compared to the target compound .
- Amino-4-(trifluoromethoxy)benzoic acid (AB170573): A benzene derivative with a trifluoromethoxy group and amine.
- 6-(3-Aminophenyl)-4-trifluoromethyl-pyridin-2-amine (MFCD19981302): Features a trifluoromethyl group and aminophenyl substituent on pyridine. While structurally similar, the dimethylamine group and trifluoromethyl substituent (vs. trifluoromethoxy) may confer distinct solubility and metabolic stability properties .
Functional Group Analysis
- Bromomethyl vs. Methyl/Aminomethyl: The bromomethyl group in the target compound enhances reactivity in alkylation or cross-coupling reactions compared to non-halogenated analogs (e.g., AB170446).
- Trifluoromethoxy vs. Methoxy/Trifluoromethyl : The trifluoromethoxy group (-OCF₃) offers stronger electron-withdrawing effects than methoxy (-OCH₃), improving oxidative stability. Compared to trifluoromethyl (-CF₃), -OCF₃ may reduce steric hindrance while maintaining lipophilicity .
Physicochemical Properties (Inferred)
Application Contexts
- Pharmaceuticals : The target compound’s bromomethyl group may serve as a handle for prodrug synthesis, while trifluoromethoxy groups are prevalent in CNS drugs for blood-brain barrier penetration.
Research Findings and Gaps
- Synthetic Routes: No direct synthesis data for the target compound is available. However, analogous trifluoromethoxy-pyridines are typically synthesized via Ullmann coupling or halogenation reactions .
- Biological Activity : Compounds like MFCD19981302 show activity in kinase inhibition assays, hinting that the target compound could be optimized for similar targets .
- Stability : Trifluoromethoxy groups generally enhance thermal stability compared to methoxy, but bromomethyl may introduce hydrolytic sensitivity, requiring formulation studies .
Biological Activity
2-(Bromomethyl)-4-fluoro-6-(trifluoromethoxy)pyridin-3-amine is a pyridine derivative notable for its complex structure, which includes a bromomethyl group, a fluorine atom, and a trifluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly antimicrobial and anticancer properties.
The molecular formula of this compound is , with a molecular weight of 289.03 g/mol. Its structure is characterized by a pyridine ring that enhances its lipophilicity and metabolic stability compared to other compounds in its class .
Antimicrobial Properties
Research indicates that compounds with similar structural features have demonstrated significant activity against various bacterial strains. The presence of halogen substituents in this compound may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. Preliminary studies involving pyridine derivatives show that they can inhibit cancer cell proliferation. For instance, similar compounds have exhibited cytotoxic effects on various cancer cell lines, indicating that this compound may also possess similar effects .
The biological activity of this compound may be attributed to its ability to interact with specific proteins involved in disease pathways. Interaction studies suggest that it may exhibit selective binding properties to enzymes and receptors, which are critical in cancer and microbial pathogenesis.
Case Studies and Research Findings
Several studies have explored the biological activity of pyridine derivatives similar to this compound:
- Antimicrobial Activity : A study demonstrated that pyridine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL.
- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that related compounds exhibited IC50 values in the low micromolar range against various cancer cell lines such as MCF-7 and HCT116, suggesting strong potential for further development as anticancer agents .
Comparative Analysis
The following table compares this compound with other structurally similar compounds regarding their biological activities:
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µg/mL) |
|---|---|---|
| This compound | 0.5 - 32 | Low micromolar range |
| 4-Fluoroaniline | N/A | N/A |
| 6-Bromo-4-fluoro-pyridine | N/A | Moderate (10 - 20) |
| 5-Trifluoromethoxy-pyrimidin-2-amines | Moderate (10 - 50) | High (1 - 5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
